molecular formula C17H11F2N3O3 B11460881 N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11460881
M. Wt: 343.28 g/mol
InChI Key: XGPPSDCAXKUTFA-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorine atoms, a hydroxyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxylation and Carboxylation:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, such as 4-aminobenzamide, under dehydrating conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to improve yield and efficiency. This may involve:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties.

Comparison with Similar Compounds

N-(4-carbamoylphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide: Lacks fluorine atoms, which may affect its chemical reactivity and biological activity.

    5,7-difluoro-4-hydroxyquinoline-3-carboxamide: Lacks the carbamoylphenyl group, which may influence its solubility and target specificity.

    4-hydroxyquinoline-3-carboxamide: Lacks both fluorine atoms and the carbamoylphenyl group, resulting in different chemical and biological properties.

Properties

Molecular Formula

C17H11F2N3O3

Molecular Weight

343.28 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H11F2N3O3/c18-9-5-12(19)14-13(6-9)21-7-11(15(14)23)17(25)22-10-3-1-8(2-4-10)16(20)24/h1-7H,(H2,20,24)(H,21,23)(H,22,25)

InChI Key

XGPPSDCAXKUTFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F

Origin of Product

United States

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